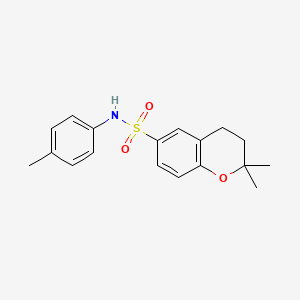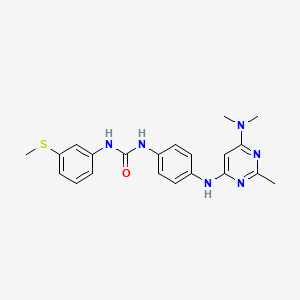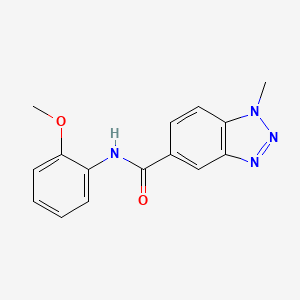![molecular formula C23H26ClN7O2 B11031149 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031149.png)
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, a benzodioxole moiety, and a piperazine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a nucleophilic substitution reaction, often using a suitable benzodioxole derivative.
Attachment of the Piperazine Ring: The piperazine ring is attached through a coupling reaction, typically involving a palladium-catalyzed cross-coupling process.
Final Assembly: The final compound is assembled by linking the triazine core with the benzodioxole-piperazine intermediate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-AMINO-6-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHYLPHENYL)AMINE: shares structural similarities with other triazine-based compounds and benzodioxole derivatives.
Uniqueness
Structural Features: The unique combination of a triazine core, benzodioxole moiety, and piperazine ring sets it apart from other compounds.
Chemical Properties: Its distinct chemical properties, such as reactivity and stability, make it valuable for various applications.
Properties
Molecular Formula |
C23H26ClN7O2 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26ClN7O2/c1-15-2-4-17(24)11-18(15)26-23-28-21(27-22(25)29-23)13-31-8-6-30(7-9-31)12-16-3-5-19-20(10-16)33-14-32-19/h2-5,10-11H,6-9,12-14H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
GJTFXRPWUHDMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031070.png)
![(5Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11031084.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)

![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031104.png)


![N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11031118.png)

![N-(1-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11031130.png)
![3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031131.png)
![4,8-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11031135.png)

